molecular formula C27H25FN4O6S B3633026 N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide

Cat. No.: B3633026
M. Wt: 552.6 g/mol
InChI Key: QJGMNCGLFJODSZ-UHFFFAOYSA-N
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Description

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide is a complex organic compound that features a combination of various functional groups, including a benzodioxin ring, a pyrazolone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Synthesis of the pyrazolone moiety: This involves the condensation of hydrazine derivatives with diketones or ketoesters.

    Coupling reactions: The final compound is obtained by coupling the benzodioxin and pyrazolone intermediates with a fluorophenyl glycinamide derivative under specific conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-chlorophenyl)glycinamide
  • **N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide

Uniqueness

The uniqueness of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O6S/c1-18-26(27(34)32(30(18)2)21-6-4-3-5-7-21)29-25(33)17-31(20-10-8-19(28)9-11-20)39(35,36)22-12-13-23-24(16-22)38-15-14-37-23/h3-13,16H,14-15,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGMNCGLFJODSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-fluorophenyl)glycinamide

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